![molecular formula C25H21N7O2S2 B2805551 N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide CAS No. 393873-81-9](/img/structure/B2805551.png)
N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
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Overview
Description
The compound “N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a 5-methyl-1,3,4-thiadiazol-2-yl group, a 1,2,4-triazol-3-yl group, and a naphthalene-1-carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 5-methyl-1,3,4-thiadiazol-2-yl group could be introduced using a compound like 5-Methyl-1,3,4-thiadiazole-2-thiol . The 1,2,4-triazol-3-yl group could be introduced using a compound like 1H-1,2,4-Triazole-3-thiol . The exact synthesis process would depend on the specific reactions used and the order in which the groups are introduced .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The 5-methyl-1,3,4-thiadiazol-2-yl group, for example, is a five-membered ring with two nitrogen atoms, one sulfur atom, and one carbon atom . The 1,2,4-triazol-3-yl group is another five-membered ring, this time with three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of several functional groups, there are likely many possible reactions. For example, the thiadiazole group could potentially undergo reactions involving the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the thiadiazole and triazole rings could potentially affect its solubility, melting point, and other properties .Scientific Research Applications
- Thiadiazole derivatives have garnered attention as potential anticancer agents. The compound you’ve described contains a thiadiazole ring, which is a versatile scaffold studied in medicinal chemistry .
- For instance, phenyl derivatives of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles exhibit relative activity, with potency dependent on the degree of N-aromatic ring substitution .
- One example is the synthesis of 4-methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin, which demonstrates promising properties .
Anticancer Activity
Structure-Activity Relationship (SAR)
Synthetic Routes and Novel Derivatives
Glucoside Derivatives
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research involving this compound could be quite varied, given the wide range of activities exhibited by compounds containing a 1,3,4-thiadiazole moiety . Potential areas of interest could include further exploration of its biological activities, development of new synthesis methods, or investigation of its physical and chemical properties .
properties
IUPAC Name |
N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O2S2/c1-16-28-30-24(36-16)27-22(33)15-35-25-31-29-21(32(25)18-10-3-2-4-11-18)14-26-23(34)20-13-7-9-17-8-5-6-12-19(17)20/h2-13H,14-15H2,1H3,(H,26,34)(H,27,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGRBWWROZOQPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
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